molecular formula C17H19NO2 B14563145 Methanone, (3-aminophenyl)(4-butoxyphenyl)- CAS No. 62261-27-2

Methanone, (3-aminophenyl)(4-butoxyphenyl)-

Cat. No.: B14563145
CAS No.: 62261-27-2
M. Wt: 269.34 g/mol
InChI Key: IPTOMCLIPVNESO-UHFFFAOYSA-N
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Description

Methanone, (3-aminophenyl)(4-butoxyphenyl)- is an organic compound with the molecular formula C17H19NO2. It is a derivative of benzophenone, where the phenyl groups are substituted with amino and butoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-aminophenyl)(4-butoxyphenyl)- typically involves the reaction of 3-aminophenyl and 4-butoxyphenyl derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-aminophenyl)(4-butoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-aminophenyl)(4-butoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Methanone, (3-aminophenyl)(4-butoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (3-aminophenyl)(4-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-aminophenyl)(4-butoxyphenyl)- is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

62261-27-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(3-aminophenyl)-(4-butoxyphenyl)methanone

InChI

InChI=1S/C17H19NO2/c1-2-3-11-20-16-9-7-13(8-10-16)17(19)14-5-4-6-15(18)12-14/h4-10,12H,2-3,11,18H2,1H3

InChI Key

IPTOMCLIPVNESO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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